Tricyclohexyl(dithiocarboxylato)phosphonium
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Overview
Description
Tricyclohexyl(dithiocarboxylato)phosphonium is a chemical compound with the molecular formula C19H33PS2 It is known for its unique structure, which includes a phosphonium ion bonded to a dithiocarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclohexyl(dithiocarboxylato)phosphonium typically involves the reaction of tricyclohexylphosphine with carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{P(C}6\text{H}{11})_3 + \text{CS}_2 \rightarrow \text{[P(C}6\text{H}{11})_3\text{CS}_2]^+ ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Tricyclohexyl(dithiocarboxylato)phosphonium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the phosphonium ion.
Substitution: The dithiocarboxylate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phosphonium derivatives.
Scientific Research Applications
Tricyclohexyl(dithiocarboxylato)phosphonium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides and other phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.
Medicine: Research into the potential medicinal applications of this compound is ongoing, with studies exploring its use as a therapeutic agent.
Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tricyclohexyl(dithiocarboxylato)phosphonium exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The dithiocarboxylate group can participate in nucleophilic and electrophilic reactions, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tricyclohexylphosphine: A related compound that lacks the dithiocarboxylate group.
Triphenylphosphine: Another phosphine compound with different substituents.
Tetrabutylphosphonium: A phosphonium ion with butyl groups instead of cyclohexyl groups.
Uniqueness
Tricyclohexyl(dithiocarboxylato)phosphonium is unique due to the presence of the dithiocarboxylate group, which imparts distinct reactivity and properties compared to other phosphonium compounds. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be suitable.
Properties
CAS No. |
70165-72-9 |
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Molecular Formula |
C19H33PS2 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
tricyclohexylphosphaniumylmethanedithioate |
InChI |
InChI=1S/C19H33PS2/c21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
InChI Key |
KCHWXAOSEMJVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[P+](C2CCCCC2)(C3CCCCC3)C(=S)[S-] |
Origin of Product |
United States |
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